Cas no 569-80-2 (Penduletin)

Penduletin structure
Penduletin structure
Nome del prodotto:Penduletin
Numero CAS:569-80-2
MF:C18H16O7
MW:344.31544
MDL:MFCD20260567
CID:373626
PubChem ID:5320462

Penduletin Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxy-chromen-4-one
    • Penduletin
    • 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one
    • 4',5-dihydroxy-3,6,7-trimethoxy-flavone
    • 5,4'-Dihydroxy-3,6,7-trimethoxyflavone
    • 6-OH-kaempferol-3,6,7-trimethylether
    • 4′,5-Dihydroxy 3,6,7-trimethoxyflavone
    • 5-Hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one
    • 6-Hydroxykaempferol 3,6,7-trimethyl ether
    • 4',5-Dihydroxy-3,6,7-trimethoxyflavone
    • FS-10029
    • CS-0023216
    • NSC-659549
    • 569-80-2
    • 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxy-
    • Flavone, 4',5-dihydroxy-3,6,7-trimethoxy-
    • 5,4'-Dihydroxy-3,6,7-trimethoxyflavone; 6-Hydroxykaempferol 3,6,7-trimethyl ether
    • AKOS032948446
    • NSC659549
    • 5-Hydroxy-2-(4-hydroxy-phenyl)-3,6,7-trimethoxy-chromen-4-one
    • 2-(4-Hydroxyphenyl)-3,6,7-trimethoxy-5-hydroxy-4H-1-benzopyran-4-one (penduletin)
    • FD7R8D6VZB
    • BDBM50338973
    • CHEMBL165509
    • 5,4''-dihydroxy-3,6,7-trimethoxyflavanone
    • LMPK12112874
    • DTXSID00205437
    • 5-Hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxy-4H-chromen-4-one #
    • SCHEMBL2217068
    • XP161712
    • HY-N3096
    • YSXFFLGRZJWNFM-UHFFFAOYSA-N
    • [ "" ]
    • 4',5-Dihydroxy 3,6,7-trimethoxyflavone
    • ConMedNP.1528
    • G89116
    • 3,6,7-TRIMETHYL-6-HYDROXYKAEMPFEROL
    • DA-66562
    • DTXCID00127928
    • MDL: MFCD20260567
    • Inchi: InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3
    • Chiave InChI: YSXFFLGRZJWNFM-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC

Proprietà calcolate

  • Massa esatta: 344.09000
  • Massa monoisotopica: 344.089603
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 524
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.4
  • XLogP3: 3.1

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.45
  • Punto di ebollizione: 595.1°Cat760mmHg
  • Punto di infiammabilità: 219.2°C
  • Indice di rifrazione: 1.653
  • PSA: 98.36000
  • LogP: 2.89700
  • Pressione di vapore: 0.0±1.7 mmHg at 25°C

Penduletin Informazioni sulla sicurezza

Penduletin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P60590-5mg
5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one
569-80-2
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4748-5 mg
Penduletin
569-80-2 98%
5mg
¥ 11,400 2023-07-10
PhytoLab
83890-1000mg
Penduletin
569-80-2 ≥ 95.0 %
1000mg
€40350 2023-10-25
TargetMol Chemicals
TN4748-1 ml * 10 mm
Penduletin
569-80-2
1 ml * 10 mm
¥ 13900 2024-07-19
TRC
P213975-1mg
Penduletin
569-80-2
1mg
$ 375.00 2022-06-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83890-5MG
Penduletin
569-80-2
5mg
¥7184.43 2023-09-09
PhytoLab
83890-50mg
Penduletin
569-80-2 ≥ 95.0 %
50mg
€2421 2023-10-25
PhytoLab
83890-500mg
Penduletin
569-80-2 ≥ 95.0 %
500mg
€21520 2023-10-25
A2B Chem LLC
AG74859-1mg
Penduletin
569-80-2 98%
1mg
$699.00 2023-12-30
MedChemExpress
HY-N3096-5mg
Penduletin
569-80-2
5mg
¥8730 2024-07-23

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